Aurora kinase inhibitor-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

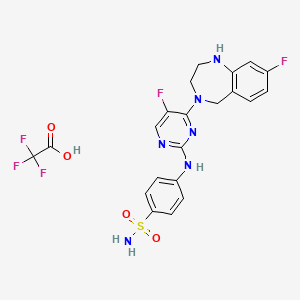

Molecular Formula |

C21H19F5N6O4S |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7) |

InChI Key |

REOQQALLZHEESD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pan-Aurora Kinase Inhibition: A Technical Guide on AMG 900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of pan-Aurora kinase inhibitors, with a specific focus on AMG 900, a potent and highly selective inhibitor of all three Aurora kinase family members (A, B, and C). This document details the biochemical and cellular effects of AMG 900, presents quantitative data on its activity, and provides detailed protocols for key experimental procedures used to elucidate its mechanism.

Introduction to Aurora Kinases and Their Inhibition

The Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating cell division (mitosis).[1][2] In mammals, the family consists of three members: Aurora A, Aurora B, and Aurora C.[1][3]

-

Aurora A (AURKA) is involved in centrosome separation, maturation, and the assembly and stability of the mitotic spindle.[4]

-

Aurora B (AURKB) is a key component of the chromosomal passenger complex (CPC). It is essential for proper chromosome condensation, alignment at the metaphase plate, the spindle assembly checkpoint (SAC), and cytokinesis.[2][3] A critical function of Aurora B is the phosphorylation of Histone H3 on Serine 10, a vital event for chromosome condensation.[2]

-

Aurora C (AURKC) shares functions with Aurora B and is primarily expressed in meiotic cells.

Given their essential roles in mitosis, the overexpression of Aurora kinases is frequently observed in a wide variety of human cancers and is associated with tumorigenesis and genetic instability.[1] This makes them compelling targets for anti-cancer drug development.[1] Pan-Aurora kinase inhibitors, such as AMG 900, are small molecules designed to bind to and inhibit the activity of all three Aurora kinase isoforms, leading to mitotic disruption and tumor cell death.[5]

Core Mechanism of Action of AMG 900

AMG 900 is a novel and potent ATP-competitive small molecule inhibitor of Aurora kinases.[5][6] Its primary mechanism of action involves the simultaneous inhibition of Aurora A, B, and C, which disrupts multiple critical stages of mitosis, ultimately leading to cell death in proliferating tumor cells.[5]

The predominant cellular response to AMG 900 is consistent with the inhibition of Aurora B.[7][8] This inhibition prevents the proper function of the spindle assembly checkpoint, a crucial safeguard that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds. By inhibiting Aurora B, AMG 900 silences the SAC, causing cells to exit mitosis prematurely without proper chromosome segregation.[8] This leads to a cascade of events including:

-

Inhibition of Histone H3 Phosphorylation : AMG 900 directly blocks the Aurora B-mediated phosphorylation of Histone H3 at Serine 10, a key marker of mitotic cells.[2][5][9]

-

Endoreduplication and Polyploidy : Cells bypass the mitotic checkpoint and fail cytokinesis (the final step of cell division), leading to repeated rounds of DNA replication without cell division. This process, known as endoreduplication, results in cells with a DNA content greater than 4N (polyploidy).[1][7][8]

-

Apoptosis or Senescence : The resulting genomic instability and cellular stress trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).[1][2]

This mechanism allows AMG 900 to be effective even in cancer cells that have developed resistance to other anti-mitotic agents like taxanes, which act by a different mechanism (disrupting microtubule dynamics).[7][8]

Signaling Pathway Diagram

References

- 1. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

Aurora Kinase Inhibitor-10 (Compound 6c): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinase inhibitor-10, also referred to as Compound 6c, is a potent and orally active inhibitor of Aurora B kinase.[1] Developed from a series of phenyldiazepine and pyridodiazepine analogs, this small molecule demonstrates significant potential in the field of oncology research.[1] This technical guide provides a comprehensive overview of Compound 6c, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in preclinical and drug discovery settings.

Introduction to Aurora Kinases and Compound 6c

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] This family comprises three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B is a chromosomal passenger protein that is essential for chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis. Aurora C's function is primarily associated with meiosis. Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as attractive targets for anticancer drug development.

This compound (Compound 6c) was identified through a structure-activity relationship (SAR) optimization of a diazepane aniline pyrimidine hit.[1] It is characterized as a potent inhibitor of Aurora B kinase with an 8-fluorobenzodiazepine scaffold.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(4-((8-fluoro-4-phenyl-6,7,8,9-tetrahydro-5H-benzo[b]azepin-2-yl)amino)-5-fluoropyrimidin-2-yl)benzenesulfonamide | [1] |

| Molecular Formula | C31H26F2N6O2S | [1] |

| Molecular Weight | 584.65 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| CAS Number | 2417228-90-9 |

Mechanism of Action

Compound 6c functions as an ATP-competitive inhibitor of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of downstream substrates that are critical for mitotic progression. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, induction of apoptosis in proliferating cancer cells.

Biological Activity

Biochemical Activity

Compound 6c is a highly potent inhibitor of Aurora B kinase.

| Target | IC50 (nM) | Reference |

| Aurora B Kinase | 8 | [1] |

The selectivity of Compound 6c against Aurora A and Aurora C kinases has not been reported in the reviewed literature.

Cellular Activity

The anti-proliferative activity of Compound 6c has been evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 0.57 ± 0.23 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.42 ± 0.20 | [1] |

| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 | [1] |

| A375 | Melanoma | 3.97 ± 0.67 | |

| A549 | Lung Carcinoma | 1.53 ± 0.52 |

In Vivo Pharmacokinetics

In a pharmacokinetic study in mice, Compound 6c demonstrated good oral bioavailability.[1]

| Parameter | Value | Reference |

| Bioavailability (F%) | 73 | [1] |

| AUC | 1360 ng.h/mL | [1] |

Experimental Protocols

Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of an inhibitor against Aurora B kinase using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

Compound 6c (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of Compound 6c in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).

-

Add 2 µL of a solution containing Aurora B kinase in kinase reaction buffer.

-

Add 2 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Aurora B.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of Compound 6c on adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Compound 6c

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Compound 6c in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[5][6]

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: Aurora B Kinase Signaling Pathway and Inhibition by Compound 6c.

References

- 1. carnabio.com [carnabio.com]

- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Aurora Kinase Inhibitor-10: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. This technical guide provides an in-depth analysis of the target specificity of Aurora kinase inhibitor-10, also known as compound 6c, a potent inhibitor of Aurora B kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Data Presentation

Quantitative Inhibition and Antiproliferative Activity of this compound

The inhibitory activity of this compound against Aurora B and its antiproliferative effects on various cancer cell lines are summarized below.

| Target/Cell Line | IC50 (nM) | Notes |

| Biochemical Assay | ||

| Aurora B Kinase | 8 | Potent inhibition of Aurora B kinase activity. |

| Antiproliferative Assays | ||

| MCF-7 (Breast Cancer) | 570 ± 230 | Demonstrates cellular activity against breast cancer. |

| MDA-MB-231 (Breast Cancer) | 420 ± 200 | Shows activity in a triple-negative breast cancer model. |

| SkoV3 (Ovarian Cancer) | 690 ± 300 | Indicates potential for application in ovarian cancer. |

| A375 (Melanoma) | 3970 ± 670 | Moderate activity against melanoma. |

| A549 (Lung Cancer) | 1530 ± 520 | Demonstrates activity against non-small cell lung cancer. |

Data sourced from Tamizharasan N, et al. Bioorg Chem. 2020.[1]

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

A detailed protocol for determining the in vitro inhibitory activity of compounds against Aurora B kinase using the ADP-Glo™ Kinase Assay is provided below. This method measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.

Materials:

-

Aurora B Kinase Enzyme System (containing Aurora B kinase, substrate, reaction buffer, and DTT)[2]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[3][4][5]

-

Test compound (this compound)

-

ATP

-

384-well white opaque plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and store on ice.

-

Prepare the 1x Kinase Reaction Buffer by diluting the 5x buffer with sterile distilled water.

-

Prepare serial dilutions of the test compound in the desired concentration range. The final DMSO concentration should not exceed 1%.[4]

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound or vehicle (for controls) to the wells of a 384-well plate.

-

Add 5 µL of the master mix containing the 1x Kinase Reaction Buffer, ATP, and the appropriate substrate to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora B kinase to each well.

-

Incubate the plate at 30°C for 60 minutes.[3]

-

-

Signal Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.[5][6]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Aurora kinases A, B, and C.

Caption: Aurora A Signaling Pathway.

Caption: Aurora B Signaling Pathway.

References

An In-depth Technical Guide to Aurora Kinase Inhibitor-10: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora kinase inhibitor-10, a potent and selective inhibitor of Aurora B kinase. The document details its chemical structure, a step-by-step synthesis protocol, and its biological activity, including its mechanism of action within relevant signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Introduction to Aurora Kinases and Their Role in Cancer

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. The three main isoforms in humans, Aurora A, B, and C, are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, leading to genomic instability and tumorigenesis. This has made them attractive targets for the development of novel anticancer therapies.

This compound (Compound 6c)

This compound, also referred to as Compound 6c, has been identified as a potent and orally active inhibitor of Aurora B kinase.[1] Its selectivity for Aurora B makes it a valuable tool for studying the specific roles of this kinase isoform and a promising candidate for further drug development.

Chemical Structure

The precise chemical structure of this compound (Compound 6c) is crucial for understanding its interaction with the target enzyme and for guiding further medicinal chemistry efforts. While the exact structure is detailed in the primary literature, it is a novel phenyldiazepine-based compound.

Biological Activity

This compound demonstrates significant inhibitory activity against Aurora B kinase and potent anti-proliferative effects against various cancer cell lines.

| Target | IC50 (nM) |

| Aurora B Kinase | 8 |

Table 1: Enzymatic Inhibitory Activity of this compound. [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.57 ± 0.23 |

| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |

| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |

| A375 | Melanoma | 3.97 ± 0.67 |

| A549 | Lung Cancer | 1.53 ± 0.52 |

Table 2: Anti-proliferative Activity of this compound. [1]

Synthesis of this compound (Compound 6c)

The synthesis of this compound involves a multi-step process, which is detailed in the primary research article by Tamizharasan N, et al. (2020). The general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative, generalized protocol based on common synthetic methodologies for similar compounds. For the exact, validated protocol, please refer to the primary publication.

Step 1: Synthesis of Intermediate 1

-

To a solution of Starting Material A in an appropriate solvent (e.g., dichloromethane), add the necessary reagent and a catalyst.

-

Stir the reaction mixture at a specified temperature for a designated time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Dissolve Starting Material B in a suitable solvent (e.g., dimethylformamide).

-

Add the required reactant and a base.

-

Heat the reaction mixture to the specified temperature and maintain for the necessary duration.

-

After cooling, perform an extraction and wash the organic layer.

-

Dry the organic phase, concentrate it under reduced pressure, and purify the residue by recrystallization or chromatography to obtain Intermediate 2.

Step 3: Final Coupling to Yield this compound (Compound 6c)

-

Combine Intermediate 1 and Intermediate 2 in a reaction vessel with a suitable solvent and a coupling agent.

-

Add a base to facilitate the reaction.

-

Stir the mixture at room temperature or gentle heating until the reaction is complete, as indicated by TLC.

-

Perform a standard workup procedure, including extraction and washing.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Mechanism of Action and Signaling Pathways

Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts these critical mitotic processes, leading to errors in cell division and ultimately inducing apoptosis in cancer cells.

Caption: Simplified signaling pathway of Aurora B kinase in mitosis and the inhibitory effect of this compound.

Experimental Protocol for Kinase Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.

Materials:

-

Recombinant human Aurora B kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of Aurora B kinase and ATP.

-

Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound (Compound 6c) is a potent and selective inhibitor of Aurora B kinase with significant anti-proliferative activity against a panel of cancer cell lines. Its well-defined structure and synthesis provide a strong foundation for further optimization and pre-clinical development. The detailed protocols and pathway diagrams in this guide offer valuable resources for researchers in the field of oncology and drug discovery who are investigating the therapeutic potential of targeting Aurora kinases. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Biological Activity of Aurora Kinase Inhibitor-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of Aurora kinase inhibitor-10. It includes quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Introduction to Aurora Kinases

The Aurora kinases are a family of serine/threonine kinases that play crucial roles as regulators of cell division.[1] In humans, the family consists of three members—Aurora A, Aurora B, and Aurora C—which share a conserved catalytic domain but differ in their subcellular localization and specific functions during mitosis.[2] These enzymes are essential for processes such as centrosome maturation, the formation of the bipolar mitotic spindle, chromosome segregation, and cytokinesis.[2][3][4]

Given their fundamental role in cell cycle progression, the misregulation, amplification, or overexpression of Aurora kinases has been linked to genetic instability and is frequently observed in a wide range of human cancers, including leukemia, colon, breast, and prostate cancers.[1] This has made them attractive targets for the development of novel cancer therapeutics.[1][5]

Overview of this compound

This compound, also referred to as Compound 6c, is an orally active and selective small molecule inhibitor of Aurora B kinase.[6] Its primary mechanism of action involves competitively binding to the ATP pocket of the kinase, which blocks its enzymatic activity and disrupts downstream signaling pathways essential for mitosis.[7]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The data highlights its potency against its primary target, Aurora B, and its anti-proliferative effects across various cancer cell lines.

Table 1: Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Description |

| Aurora B | 8 | Half-maximal inhibitory concentration.[6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.57 ± 0.23 |

| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |

| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |

| A375 | Melanoma | 3.97 ± 0.67 |

| A549 | Lung Cancer | 1.53 ± 0.52 |

| Data sourced from MedChemExpress and is for reference only.[6] |

Mechanism of Action and Signaling Pathways

Inhibition of Aurora B by this compound disrupts several critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting chromosome-microtubule attachments and ensuring proper cytokinesis.[7][8]

A primary downstream target of Aurora B is Histone H3.[8] Aurora B-mediated phosphorylation of Histone H3 at Serine 10 is crucial for chromosome condensation and segregation during mitosis.[7][8] By inhibiting Aurora B, this compound prevents this phosphorylation event. This disruption leads to defects in chromosome alignment and segregation, failure of cytokinesis, and an override of the mitotic spindle checkpoint.[4][7][8] Consequently, the cell undergoes endoreduplication, becomes polyploid, arrests in the G2/M phase of the cell cycle, and ultimately undergoes apoptosis.[4][8][9]

Signaling Pathway Diagram

Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the biological activity of this compound.

Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from established luminescence-based kinase assays and is designed to measure the amount of ADP produced, which is directly proportional to kinase activity.[5][10][11]

Materials:

-

Recombinant human Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

1x Kinase Assay Buffer

-

This compound (serial dilutions)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.

-

Inhibitor Addition: Add 2.5 µL of serially diluted this compound to the wells of the microplate. For positive control (100% activity) and negative control (blank) wells, add an equivalent volume of diluent (e.g., 10% DMSO).[11]

-

Master Mix Addition: Add 12.5 µL of the master mix to all wells.[11]

-

Enzyme Addition: To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.[11] Initiate the kinase reaction by adding 10 µL of diluted Aurora B kinase to all other wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[10][11]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.

-

Signal Detection: Incubate at room temperature for 30-45 minutes, protecting the plate from light.[10][11]

-

Measurement: Read the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[13]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., MTT solvent, DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[16] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI−), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V−/PI−).[17]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Induce apoptosis by treating cells with this compound for a specified time. Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.[15][17]

-

Cell Washing: Wash the collected cells (1-5 x 10⁶ cells) twice with cold PBS by centrifugation (e.g., 5 minutes at ~500 x g).[15][18]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution.[16][18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Excite FITC at 488 nm and PI at 552 nm.[16]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

References

- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 3. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]

- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.co.uk [promega.co.uk]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. kumc.edu [kumc.edu]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery of Phenyldiazepine-Based Aurora Kinase Inhibitors

This technical guide details the discovery, optimization, and preclinical evaluation of a novel class of phenyldiazepine-based Aurora kinase inhibitors. Aurora kinases, particularly Aurora B, are critical regulators of mitosis, and their overexpression is a hallmark of many human cancers, making them a key target for oncology drug development. This document provides a comprehensive overview of the structure-activity relationships (SAR), key experimental data, and detailed methodologies employed in the identification of potent phenyldiazepine lead compounds.

Introduction: Aurora Kinases as Therapeutic Targets

The Aurora kinase family comprises three serine/threonine kinases—Aurora A, B, and C—that are essential for the faithful execution of cell division.[1][2][3][4] Aurora A governs centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[1][5][6][7] Aurora C's role is less defined but is implicated in meiosis.[1][3]

Given their pivotal roles in cell cycle progression, the aberrant expression of Aurora kinases can lead to genetic instability and tumorigenesis.[8][9] Consequently, inhibiting these kinases has emerged as a promising therapeutic strategy in oncology.[4][5][10] This guide focuses on a specific chemical scaffold, the phenyldiazepine core, which has been successfully exploited to develop potent and selective inhibitors of Aurora B kinase.

Discovery and Optimization of Phenyldiazepine Inhibitors

The journey began with the identification of an initial hit compound, a diazepane aniline pyrimidine (designated 4a), which exhibited modest inhibitory activity against Aurora B kinase.[11] This discovery prompted a focused medicinal chemistry effort, guided by molecular modeling, to explore the structure-activity relationship (SAR) and optimize the potency of this novel scaffold.

The optimization strategy centered on modifications to the phenyldiazepine core. This led to the synthesis and evaluation of a series of phenyl and pyridine diazepine analogs. A key breakthrough was achieved with the introduction of a fluorine atom at the 8th position of the benzodiazepine ring, resulting in compound 6c (8-fluorobenzodiazepine). This single modification led to a dramatic increase in potency, yielding a compound with single-digit nanomolar activity against Aurora B.[11]

Signaling Pathway of Aurora B Kinase

The following diagram illustrates the central role of Aurora B within the Chromosomal Passenger Complex (CPC) during mitosis and the point of intervention for phenyldiazepine inhibitors.

Caption: Aurora B kinase signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead phenyldiazepine-based Aurora kinase inhibitors.

Table 1: In Vitro Aurora B Kinase Inhibitory Activity

| Compound ID | Description | Aurora B IC50 (µM) |

| 4a | Diazepane Aniline Pyrimidine (Initial Hit) | 6.9[11] |

| 6c | 8-Fluorobenzodiazepine (Optimized Lead) | 0.008[11] |

Table 2: In Vitro Anti-proliferative Activity

| Compound ID | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | SkoV3 IC50 (µM) |

| 6c | 0.57[11] | 0.42[11] | 0.69[11] |

Table 3: In Vivo Pharmacokinetic Profile of Compound 6c

| Parameter | Value |

| Bioavailability (%) | 73[11] |

| AUC (ng·h/mL) | 1360[11] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Aurora B Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the ATP-binding pocket of the Aurora B kinase.

-

Reagents & Materials:

-

Aurora B Kinase (recombinant)

-

Eu-anti-GST Antibody

-

LanthaScreen™ Kinase Tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test Compounds (serially diluted in DMSO)

-

384-well microplates

-

-

Procedure:

-

Prepare a 2X solution of Aurora B kinase and Eu-anti-GST antibody in assay buffer.

-

Prepare a 2X solution of the kinase tracer in assay buffer.

-

Dispense 5 µL of the 2X kinase/antibody solution into each well of the microplate.

-

Add 100 nL of the serially diluted test compound or DMSO (control) to the respective wells.

-

Incubate for 20 minutes at room temperature.

-

Add 5 µL of the 2X tracer solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measuring emission at both 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 620 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.

-

Reagents & Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SkoV3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test Compounds (serially diluted)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Drug Discovery and Optimization Workflow

The logical progression from initial screening to the identification of a preclinical candidate is depicted below.

Caption: Workflow for phenyldiazepine inhibitor discovery.

Structure-Activity Relationship (SAR) Progression

The SAR for the phenyldiazepine series was systematically explored to enhance potency. The diagram below illustrates the logical evolution from the initial hit to the optimized lead compound.

Caption: Logical progression of the structure-activity relationship.

Conclusion

The systematic exploration of the phenyldiazepine scaffold has successfully led to the discovery of highly potent Aurora B kinase inhibitors. The initial hit, diazepane aniline pyrimidine (4a), with micromolar activity, was optimized through structure-guided design to yield compound 6c, which demonstrates an impressive Aurora B IC50 of 8 nM.[11] Furthermore, compound 6c exhibits sub-micromolar anti-proliferative effects across multiple cancer cell lines and possesses a favorable in vivo pharmacokinetic profile, including high oral bioavailability.[11] These findings validate the phenyldiazepine core as a promising scaffold for the development of novel anticancer therapeutics targeting the Aurora kinase pathway and establish compound 6c as a strong candidate for further preclinical and clinical development.

References

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of novel phenyldiazepine and pyridodiazepine based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Efficacy of Aurora Kinase Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Aurora kinase inhibitor-10, with a focus on its in vitro inhibitory concentration (IC50) value. This document outlines the core data, experimental methodologies for its determination, and the relevant biological pathways, offering a comprehensive resource for research and development.

Quantitative Data: Inhibitory Potency

This compound, also identified as Compound 6c, is an orally active inhibitor targeting Aurora B kinase.[1] Its potency has been quantified through in vitro assays, which are summarized below.

Table 1: In Vitro IC50 Values for this compound | Target/Cell Line | IC50 Value | Notes | | :--- | :--- | :--- | | Enzymatic Assay | | Aurora B Kinase | 8 nM | Direct measure of enzymatic inhibition.[1] | | Cell-Based Proliferation Assays | | MCF-7 (Breast Cancer) | 0.57 ± 0.23 µM | Anti-proliferative activity.[1] | | MDA-MB-231 (Breast Cancer) | 0.42 ± 0.20 µM | Anti-proliferative activity.[1] | | SkoV3 (Ovarian Cancer) | 0.69 ± 0.30 µM | Anti-proliferative activity.[1] | | A375 (Melanoma) | 3.97 ± 0.67 µM | Anti-proliferative activity.[1] | | A549 (Lung Cancer) | 1.53 ± 0.52 µM | Anti-proliferative activity.[1] |

Aurora Kinase Signaling Pathways

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[2][3] The two most studied isoforms, Aurora A and Aurora B, have distinct functions. Aurora A is involved in centrosome maturation, entry into mitosis, and the assembly of the bipolar spindle.[2][4] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting chromosome-microtubule attachments, ensuring proper chromosome segregation, and completing cytokinesis.[2][4]

Overexpression of Aurora kinases is common in many human cancers and is linked to genomic instability and aneuploidy.[3][5] As a result, they have become significant targets for cancer therapeutics. Inhibitors disrupt the mitotic process, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[6][7] A primary downstream substrate of Aurora B is Histone H3, and its phosphorylation on Serine 10 is a common biomarker for kinase activity.[6][8]

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The determination of an IC50 value for a kinase inhibitor is a critical step in drug discovery. It measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[9] Below is a generalized protocol for a typical in vitro kinase assay.

Objective: To determine the concentration of this compound required to inhibit 50% of Aurora B kinase activity in a cell-free system.

Materials:

-

Recombinant human Aurora B kinase

-

Kinase-specific peptide substrate (e.g., a synthetic peptide containing a phosphorylation site for Aurora B)

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or unlabeled for fluorescence-based assays

-

This compound, serially diluted

-

Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT, and Brij-35)[10]

-

Stop solution (e.g., EDTA or phosphoric acid) to terminate the reaction

-

Detection reagents (e.g., phosphocellulose paper for radiometric assays, or fluorescent antibodies/tracers for non-radiometric methods)[11][12]

-

Microplate reader or scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., 10-point, 4-fold dilution series).[11]

-

Prepare the kinase reaction mixture containing the recombinant Aurora B enzyme and the peptide substrate in the kinase buffer. The ATP concentration should be kept constant, typically near its Km value, to ensure accurate and comparable IC50 results.[9]

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the serially diluted inhibitor to individual wells. Include control wells with solvent only (0% inhibition) and wells without the enzyme (100% inhibition/background).

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.[13]

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.[10]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

For Radiometric Assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.[12]

-

For Fluorescence-Based Assays (e.g., FRET): Use a microplate reader to measure the fluorescence signal. In a FRET-based assay, the binding of a tracer to the kinase produces a signal, which is lost when the inhibitor competes for the binding site.[11]

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all measurements.

-

Normalize the data by setting the activity in the solvent-only control wells to 100%.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic fit) to determine the IC50 value.[10][14]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical in vitro kinase assay for determining the IC50 value of an inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. apexbt.com [apexbt.com]

- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. astx.com [astx.com]

- 9. courses.edx.org [courses.edx.org]

- 10. assayquant.com [assayquant.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Aurora Kinase Inhibitor-10: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora kinase inhibitor-10, a potent and orally active inhibitor of Aurora B kinase. This document synthesizes available data on its activity in cancer cell lines, outlines relevant experimental methodologies, and visualizes key signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Core Concepts: Aurora Kinases in Cancer

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three main members, Aurora A, B, and C, are essential for processes such as centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Overexpression of these kinases is a common feature in many human cancers and is linked to genetic instability and tumor progression, making them attractive targets for cancer therapy.[3] Inhibition of Aurora kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

This compound (also known as Compound 6c) is a selective inhibitor of Aurora B kinase with a reported IC50 of 8 nM. Its activity is primarily directed at disrupting the function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation, and subsequent cell death.

Quantitative Data: Anti-proliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various human cancer cell lines. This data provides a quantitative measure of the inhibitor's potency and spectrum of activity.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.57 ± 0.23 |

| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |

| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |

| A375 | Melanoma | 3.97 ± 0.67 |

| A549 | Lung Cancer | 1.53 ± 0.52 |

| Source: MedChemExpress. Note: The accuracy of these methods has not been independently confirmed by the source and they are for reference only. |

Key Signaling Pathways

Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. This complex is crucial for the proper execution of mitosis. Inhibition of Aurora B by this compound disrupts these signaling events.

Caption: Inhibition of Aurora B by this compound disrupts multiple mitotic processes, leading to polyploidy and apoptosis.

Experimental Protocols

Detailed experimental protocols for the evaluation of Aurora kinase inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays used to characterize compounds like this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells and to calculate the IC50 value.

Workflow:

Caption: Workflow for determining the anti-proliferative activity of this compound.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for 1 to 4 hours to allow for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell viability.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on cell cycle progression. Inhibition of Aurora B typically leads to an accumulation of cells with a DNA content of 4N or greater (polyploidy).

Workflow:

Caption: Workflow for analyzing cell cycle distribution after treatment with this compound.

Detailed Steps:

-

Cell Treatment: Culture cells in the presence of this compound at a concentration around its IC50 for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the population with >4N DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitor.

Workflow:

Caption: Workflow for the detection and quantification of apoptosis.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound for 48 to 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure inclusion of apoptotic cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

This compound is a potent Aurora B inhibitor with demonstrated anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis, leads to cell cycle arrest, polyploidy, and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the therapeutic potential of this and similar compounds in oncology. Further research is warranted to fully elucidate its in vivo efficacy and to identify predictive biomarkers for sensitivity.

References

Unraveling the Cellular Impact of Aurora Kinase Inhibitor-10: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Aurora kinase inhibitor-10, also identified as Compound 6c. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this potent Aurora B kinase inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.

Executive Summary

This compound is a selective and orally active inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Inhibition of Aurora B by this compound disrupts critical mitotic processes, leading to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide elucidates the molecular mechanisms underlying these cellular responses, providing a comprehensive resource for preclinical and clinical research.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| Aurora B Kinase | 8 |

Data sourced from Tamizharasan N, et al. Bioorg Chem. 2020.[1]

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.57 ± 0.23 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.42 ± 0.20 |

| SkoV3 | Ovary Adenocarcinoma | 0.69 ± 0.30 |

| A375 | Malignant Melanoma | 3.97 ± 0.67 |

| A549 | Lung Carcinoma | 1.53 ± 0.52 |

Data sourced from MedChemExpress, citing Tamizharasan N, et al. Bioorg Chem. 2020.[1]

Core Cellular Pathways Affected

Inhibition of Aurora B kinase by this compound perturbs the tightly regulated process of mitosis. This interference triggers a cascade of cellular events, primarily impacting the cell cycle and apoptotic pathways.

Mitotic Disruption and Cell Cycle Arrest

Aurora B is a central component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and the proper segregation of chromosomes. By inhibiting Aurora B, this compound disrupts these processes, leading to:

-

Failed Cytokinesis: The final stage of cell division is compromised, resulting in the formation of polyploid cells with 4N or greater DNA content.

-

Endoreduplication: Cells may re-enter the S phase without completing mitosis, leading to an accumulation of DNA.

-

G2/M Arrest: The cell cycle is halted at the G2/M checkpoint as a result of the mitotic spindle assembly checkpoint activation in response to improper chromosome alignment.

A key molecular indicator of Aurora B inhibition is the reduced phosphorylation of its direct substrate, histone H3, at serine 10 (pH3-Ser10).

Induction of Apoptosis

The profound mitotic errors caused by this compound ultimately trigger programmed cell death, or apoptosis. While the precise apoptotic signaling cascade for this specific inhibitor has not been fully elucidated in publicly available literature, the established mechanism for Aurora B inhibitors involves the intrinsic (mitochondrial) pathway. Key events include:

-

Activation of Pro-Apoptotic Proteins: Cellular stress from mitotic catastrophe leads to the activation of pro-apoptotic Bcl-2 family members like Bak and Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax form pores in the mitochondrial membrane, leading to the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Cellular Dismantling: Activated executioner caspases cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora B kinase.

Materials:

-

Recombinant human Aurora B kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic peptide substrate like Kemptide)

-

This compound (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative IC₅₀ of this compound in cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, etc.)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

References

Methodological & Application

Application Notes and Protocols: Aurora Kinase Inhibitor-10

These application notes provide detailed protocols for the use of Aurora Kinase Inhibitor-10 (also referred to as Compound 6c), a potent and selective inhibitor of Aurora B kinase. The following information is intended for researchers, scientists, and drug development professionals.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for cancer therapy.[2][3] this compound is an orally active small molecule that selectively inhibits Aurora B kinase, a key regulator of chromosome segregation and cytokinesis.[4][5] Inhibition of Aurora B leads to defects in cell division, ultimately resulting in apoptosis in cancer cells.

Data Presentation

In Vitro Kinase Inhibitory Activity

The primary target of this compound is Aurora B kinase.

| Target | IC50 (nM) |

| Aurora B | 8 |

Table 1: In vitro inhibitory activity of this compound against Aurora B kinase.[4]

Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.57 ± 0.23 |

| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |

| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |

| A375 | Melanoma | 3.97 ± 0.67 |

| A549 | Lung Cancer | 1.53 ± 0.52 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[4]

Signaling Pathway and Mechanism of Action

Aurora B is a critical component of the chromosomal passenger complex, which is essential for proper chromosome alignment and segregation during mitosis. Inhibition of Aurora B by this compound disrupts these processes, leading to mitotic arrest and subsequent cell death.

Caption: Aurora B kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the evaluation of Aurora kinase inhibitors.

In Vitro Kinase Assay

This assay determines the ability of the inhibitor to block the enzymatic activity of Aurora B kinase.

Caption: Experimental workflow for an in vitro kinase assay to determine IC50 values.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant active Aurora B kinase and a suitable substrate (e.g., inactive histone H3) in the reaction buffer.[6]

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare ATP solution in the reaction buffer.[6]

-

-

Reaction Setup:

-

In a 96-well plate, add the Aurora B kinase, substrate, and diluted inhibitor.

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration).[6]

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

The level of substrate phosphorylation can be determined by various methods, such as Western blotting using an antibody specific for phosphorylated histone H3 (Ser10).[6]

-

-

Data Analysis:

-

Quantify the signal from the detection method.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell lines in their recommended media and conditions.[6]

-

-

Cell Seeding:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for a period of 48 to 72 hours.

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or luminescence).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data against the inhibitor concentration.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Methodology:

-

Animal Models:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., A549) into the flank of each mouse.[6]

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor dimensions with calipers and calculate tumor volume regularly.

-

Monitor the body weight of the mice as an indicator of toxicity.[6]

-

-

Endpoint and Analysis:

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 3. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Detecting p-Histone H3 Inhibition by Aurora Kinase Inhibitor-10 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to measure the inhibition of Histone H3 phosphorylation at Serine 10 (p-Histone H3 (Ser10)) following treatment with a novel compound, Aurora Kinase Inhibitor-10. This protocol is intended for researchers in cell biology and drug development engaged in the characterization of Aurora kinase inhibitors.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] The three mammalian Aurora kinases, A, B, and C, are key regulators of cell cycle progression from G2 through cytokinesis.[2] Aurora B kinase, a component of the chromosomal passenger complex, is particularly important for chromosome condensation, alignment, and segregation.[3][4][5][6] A critical substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10).[1][3][5][6] This phosphorylation event is tightly correlated with chromosome condensation during mitosis.[7][8][9]

Given their role in cell division and their frequent overexpression in various cancers, Aurora kinases are significant targets for anti-cancer drug development.[1][2] Aurora kinase inhibitors are a class of small molecules designed to block the enzymatic activity of these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10] A common method to assess the efficacy of an Aurora kinase inhibitor is to measure the levels of p-Histone H3 (Ser10) in treated cells. A potent inhibitor is expected to decrease the levels of this specific phosphorylation.

This document outlines the signaling pathway, a detailed experimental workflow, and a Western blot protocol to quantify the effect of "this compound" on p-Histone H3 (Ser10) levels.

Signaling Pathway